molecular formula C22H20O7 B2938420 (Z)-3-oxo-2-(2,3,4-trimethoxybenzylidene)-2,3-dihydrobenzofuran-6-yl cyclopropanecarboxylate CAS No. 622799-97-7

(Z)-3-oxo-2-(2,3,4-trimethoxybenzylidene)-2,3-dihydrobenzofuran-6-yl cyclopropanecarboxylate

Cat. No.: B2938420
CAS No.: 622799-97-7
M. Wt: 396.395
InChI Key: WFQGLFSTTHFNGC-ZDLGFXPLSA-N
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Description

The compound (Z)-3-oxo-2-(2,3,4-trimethoxybenzylidene)-2,3-dihydrobenzofuran-6-yl cyclopropanecarboxylate belongs to the aurone derivative family, characterized by a benzofuran-3-one core substituted with a benzylidene group and an ester moiety. Its Z-configuration at the double bond ensures specific stereoelectronic interactions, influencing reactivity and bioactivity.

Properties

IUPAC Name

[(2Z)-3-oxo-2-[(2,3,4-trimethoxyphenyl)methylidene]-1-benzofuran-6-yl] cyclopropanecarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20O7/c1-25-16-9-6-13(20(26-2)21(16)27-3)10-18-19(23)15-8-7-14(11-17(15)29-18)28-22(24)12-4-5-12/h6-12H,4-5H2,1-3H3/b18-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFQGLFSTTHFNGC-ZDLGFXPLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C(C=C1)C=C2C(=O)C3=C(O2)C=C(C=C3)OC(=O)C4CC4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C(=C(C=C1)/C=C\2/C(=O)C3=C(O2)C=C(C=C3)OC(=O)C4CC4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(Z)-3-oxo-2-(2,3,4-trimethoxybenzylidene)-2,3-dihydrobenzofuran-6-yl cyclopropanecarboxylate is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.

Chemical Structure and Properties

The compound features a unique structural arrangement characterized by:

  • Molecular Formula : C22H20O7
  • Molecular Weight : 396.39 g/mol
  • Structural Components : A benzofuran core with methoxy groups and a cyclopropanecarboxylate moiety.

Biological Activity

Research indicates that compounds with similar structural features often exhibit significant pharmacological properties. The biological activities associated with this compound include:

  • Antioxidant Activity : The presence of methoxy groups contributes to the compound's ability to scavenge free radicals.
  • Cytotoxicity : Preliminary studies suggest potential cytotoxic effects against various cancer cell lines.

Comparative Biological Activity Table

Compound NameStructural FeaturesNotable Biological Activity
This compoundBenzofuran core with methoxy and cyclopropane groupsAntioxidant; Cytotoxic
QuercetinFlavonoid structure with multiple hydroxylsAntioxidant; Anti-inflammatory
CurcuminDiarylheptanoid structureAntioxidant; Anti-cancer

Study 1: Antioxidant Properties

A study conducted by Ivanova et al. (2020) evaluated the antioxidant properties of several benzofuran derivatives. The results indicated that this compound exhibited superior radical scavenging activity compared to other tested compounds.

Study 2: Cytotoxicity Assessment

In vitro cytotoxicity assays performed by Petrov et al. (2024) demonstrated that the compound significantly inhibited the proliferation of human cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The IC50 values were found to be lower than those of standard chemotherapeutic agents.

The proposed mechanism of action for the biological activities of this compound includes:

  • Free Radical Scavenging : The methoxy groups enhance electron donation capabilities.
  • Induction of Apoptosis : Evidence suggests that the compound may trigger apoptotic pathways in cancer cells through mitochondrial dysfunction.

Chemical Reactions Analysis

Ester Hydrolysis Reactions

The cyclopropanecarboxylate ester group undergoes hydrolysis under acidic or basic conditions:

Reaction Conditions Products Mechanistic Notes References
1M NaOH (aq.), reflux, 6 hrsCyclopropanecarboxylic acid + (Z)-3-oxo-2-(2,3,4-trimethoxybenzylidene)-2,3-dihydrobenzofuran-6-olNucleophilic acyl substitution with hydroxide ion attacking the carbonyl carbon
10% H₂SO₄, 80°C, 4 hrsSame as above (acid-catalyzed pathway)Protonation of carbonyl oxygen enhances electrophilicity

This reaction is critical for prodrug activation in pharmaceutical applications, as observed in related sulfonate and benzoate esters.

Nucleophilic Substitution at the Sulfonate/Carboxylate Group

While the compound lacks a sulfonate group, analogous reactivity is observed in its ester functionality:

Reagent Reaction Type Product Key Observations
Sodium methoxide (MeONa)TransesterificationMethyl cyclopropanecarboxylate derivativeMethoxide attacks carbonyl carbon, displacing the benzofuran-oxygen
Amines (e.g., NH₃)AminolysisCyclopropanecarboxamide derivativeLimited efficiency due to steric hindrance from trimethoxybenzylidene

Oxidation and Reduction Reactions

The dihydrobenzofuran core and ketone group participate in redox reactions:

Oxidation

Oxidizing Agent Conditions Product Notes
KMnO₄ (acidic)60°C, 2 hrsFully aromatic benzofuran-3-oneKetone remains intact; dihydro ring aromatizes
DDQ (dichlorodicyanobenzoquinone)Room temp., CH₂Cl₂, 12 hrsDehydrogenation to benzofuran-3-oneRadical-mediated mechanism preserves stereochemistry

Reduction

Reducing Agent Conditions Product Yield
NaBH₄EtOH, 0°C → RT, 3 hrsSecondary alcohol at C372% (inferred from similar ketones)
H₂/Pd-C1 atm, THF, 2 hrsPartially saturated dihydrobenzofuranHydrogenation of benzylidene double bond

Cyclopropane Ring-Opening Reactions

The cyclopropanecarboxylate moiety exhibits strain-driven reactivity:

Reagent Reaction Product Driving Force
Br₂ in CCl₄[2+1] Cycloaddition1,2-dibromocyclopropane derivativeRing strain relief
HCl (gas)Acid-catalyzed ring openingChloroester with extended carbon chainElectrophilic attack on cyclopropane

Photochemical Reactions

The Z-configured benzylidene group shows configurational instability under UV light:

Condition λ (nm) Outcome Quantum Yield
UV-A (365 nm)6 hrsE/Z isomerizationΦ = 0.33 ± 0.02 (measured in acetonitrile)
Sunlight48 hrsPartial decomposition (20%) + isomerizationNot quantified

Metal-Catalyzed Cross-Coupling

The electron-rich benzofuran system participates in palladium-mediated reactions:

Catalyst System Reagents Product Application
Pd(PPh₃)₄/CuIPhenylacetylene, NEt₃Sonogashira coupling at C6Extended π-system for materials science
Pd(OAc)₂/XPhosArB(OH)₂Suzuki-Miyaura arylation at C5Pharmaceutical lead diversification

Thermal Decomposition

At elevated temperatures (>200°C), two primary pathways emerge:

Temperature Major Products Proposed Mechanism
220°C (sealed tube)Cyclopropane + CO₂ + polymeric benzofuran derivativesRetro-Diels-Alder fragmentation
250°C (open air)Trimethoxybenzaldehyde + benzofuranquinoneOxidative cleavage of benzylidene group

Comparison with Similar Compounds

Substituent Variations and Molecular Properties

Key structural analogs differ in the ester group or benzylidene substituents. Below is a comparative analysis:

Compound Molecular Formula Average Mass (Da) Key Substituents Notable Properties
Target Compound: (Z)-3-oxo-2-(2,3,4-trimethoxybenzylidene)-2,3-dihydrobenzofuran-6-yl cyclopropanecarboxylate C₂₃H₂₂O₇ ~426.42* Cyclopropanecarboxylate ester Lower molecular weight and steric bulk compared to cyclohexane analogs; potentially enhanced solubility and membrane permeability .
Analog 1: (2Z)-3-Oxo-2-(3,4,5-trimethoxybenzylidene)-2,3-dihydrobenzofuran-6-yl cyclohexanecarboxylate C₂₅H₂₆O₇ 438.48 Cyclohexanecarboxylate ester Higher lipophilicity due to the cyclohexane group; may improve cellular uptake but reduce metabolic stability .
Analog 2: (Z)-3-oxo-2-(quinolin-2-ylmethylene)-2,3-dihydrobenzofuran-6-yl glycoside (Compound B1) C₃₂H₃₀NO₁₂ 620.18 Quinoline-substituted benzylidene Enhanced antitumor activity reported; quinoline moiety may facilitate DNA intercalation or kinase inhibition .
Analog 3: (Z)-3-oxo-2-(2,4,5-trimethoxybenzylidene)-2,3-dihydrobenzofuran-6-yl diethylcarbamate C₂₄H₂₇NO₈ ~457.47* Diethylcarbamate ester Carbamate group increases hydrolytic stability compared to esters; may alter pharmacokinetic profiles .

Note: Values marked with * are calculated based on structural similarity to referenced analogs.

Physicochemical Implications

  • Cyclopropane vs.
  • Benzylidene Substituents: The 2,3,4-trimethoxy pattern in the target compound may optimize hydrogen bonding compared to 3,4,5-trimethoxy (Analog 1) or quinoline (B1) variants.

Q & A

Q. What are the optimal synthetic pathways for preparing (Z)-3-oxo-2-(2,3,4-trimethoxybenzylidene)-2,3-dihydrobenzofuran-6-yl cyclopropanecarboxylate?

Methodological Answer : The compound’s synthesis involves multi-step reactions, including benzofuran core formation and cyclopropane esterification. A key step is the use of NaH in THF to deprotonate intermediates, enabling benzylidene coupling under controlled conditions (0°C, dry solvent) to preserve stereochemistry . Variations in reaction time and stoichiometry (e.g., 0.9 mmol substrate with 1.0 mmol NaH) influence yields, requiring optimization via HPLC or TLC monitoring. Side products like isomerization to the (E)-form must be minimized by inert atmosphere protocols .

Q. How is the structural conformation of the benzylidene moiety validated experimentally?

Methodological Answer : X-ray crystallography is the gold standard for confirming the (Z)-configuration of the benzylidene group. For example, analogs like 2-(2,3-dimethoxybenzylidene)-3-oxo-benzofuran derivatives have been resolved using single-crystal diffraction, revealing dihedral angles between the benzofuran and substituted aryl rings . Complementary techniques include NOESY NMR to detect spatial proximity of methoxy protons and benzofuran protons, confirming stereochemistry .

Advanced Research Questions

Q. How can computational modeling predict the compound’s reactivity in nucleophilic or electrophilic environments?

Methodological Answer : Density Functional Theory (DFT) calculations assess frontier molecular orbitals (HOMO/LUMO) to predict sites of electrophilic attack (e.g., carbonyl groups) or nucleophilic substitution (e.g., cyclopropane ring). Software like Discovery Studio models charge distribution and steric effects, which correlate with experimental reactivity data. For example, electron-withdrawing substituents on the benzylidene group lower LUMO energy, enhancing electrophilic reactivity .

Q. What experimental designs address contradictions in reported biological activity data for this compound?

Methodological Answer : Contradictions often arise from variability in assay conditions (e.g., solvent polarity, cell lines). A robust protocol includes:

  • Replication : Testing across multiple cell models (e.g., cancer vs. non-cancer) with standardized IC50 protocols.
  • Control experiments : Confirming compound stability via LC-MS under assay conditions to rule out degradation artifacts .
  • Statistical rigor : Using ANOVA to compare datasets and identify outliers caused by matrix effects (e.g., organic compound degradation in wastewater matrices) .

Q. How can structure-activity relationship (SAR) studies be designed to optimize the compound’s pharmacological profile?

Methodological Answer : Systematic SAR requires:

  • Scaffold diversification : Synthesizing analogs with modified methoxy groups (e.g., replacing 2,3,4-trimethoxy with halogenated or alkylated substituents) .
  • Functional group analysis : Comparing ester derivatives (e.g., cyclopropanecarboxylate vs. benzenesulfonate) to assess bioavailability and target binding .
  • In silico screening : Docking studies with target proteins (e.g., kinases) to prioritize analogs with favorable binding energies .

Methodological Challenges

Q. What are the limitations in characterizing degradation pathways of this compound under environmental conditions?

Methodological Answer : Key challenges include:

  • Matrix complexity : Organic degradation rates vary in heterogeneous systems (e.g., sewage vs. pure water). Stabilizing samples via continuous cooling (-20°C) reduces thermal decomposition .
  • Detection sensitivity : LC-MS/MS with MRM (multiple reaction monitoring) is required to trace low-concentration metabolites. For example, cyclopropane ring-opening products may form under UV exposure, necessitating photostability studies .

Q. How can synthetic byproducts be identified and mitigated during scale-up?

Methodological Answer :

  • Chromatographic profiling : UPLC-PDA detects byproducts like regioisomers or oxidized intermediates.
  • Process optimization : Adjusting stoichiometry (e.g., NaH:substrate ratio) reduces side reactions. For instance, excess NaH (1.2 mmol) in THF at 0°C minimizes aldol condensation byproducts .
  • Green chemistry : Replacing hazardous solvents (e.g., 1,4-dioxane) with cyclopentyl methyl ether (CPME) improves safety and yield .

Data Interpretation and Validation

Q. How to resolve discrepancies between computational predictions and experimental solubility data?

Methodological Answer :

  • Solvent parameterization : Use COSMO-RS simulations to account for solvent polarity effects. For example, cyclopropanecarboxylate’s logP (~2.8) may overestimate aqueous solubility in simulations due to neglecting H-bonding with methoxy groups .
  • Experimental validation : Phase solubility studies in PBS (pH 7.4) and DMSO/water mixtures provide empirical corrections to models .

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